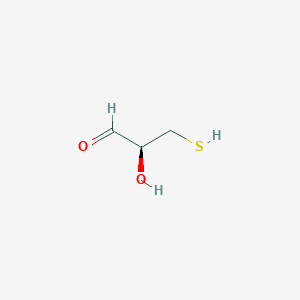methanone CAS No. 667906-92-5](/img/structure/B12550145.png)
[5-(3-Methyl-1H-indol-2-yl)thiophen-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thiophene ring and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the addition of the phenyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone can be used in the development of new materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices.
Mécanisme D'action
The mechanism of action of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with biological activity.
Thiophene-2-carboxylic acid: A compound with a thiophene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Phenylacetic acid: A simple aromatic compound used as a building block in organic synthesis.
Uniqueness: What sets 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone apart from similar compounds is its unique combination of an indole moiety, a thiophene ring, and a phenyl group. This structure provides a versatile platform for chemical modifications, allowing for the exploration of new chemical and biological properties. Its ability to undergo various reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
667906-92-5 |
|---|---|
Formule moléculaire |
C20H15NOS |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[5-(3-methyl-1H-indol-2-yl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15NOS/c1-13-15-9-5-6-10-16(15)21-19(13)17-11-12-18(23-17)20(22)14-7-3-2-4-8-14/h2-12,21H,1H3 |
Clé InChI |
ODNFJHIOLAKGGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)



![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)


![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
